Fumonisin B2

Descripción

This compound has been reported in Fusarium fujikuroi, Streptomyces, and Aspergillus niger with data available.

This compound is from Fusarium moniliforme this compound is a fumonisin mycotoxin produced by the fungi Fusarium verticillioides and Fusarium moniliforme. It is a structural analog of fumonisin B1. This compound is more cytotoxic than fumonisin B1. This compound inhibits sphingosine acyltransferase. this compound belongs to the family of Monoterpenes. These are compounds contaning a chain of two isoprene units.

produced by Fusarium moniliforme MRC 826; structure given in first source; has cancer-promoting ability

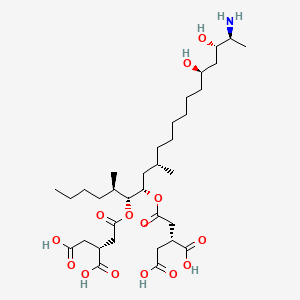

Structure

2D Structure

Propiedades

IUPAC Name |

(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDPXZQHTDAXOZ-STOIETHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@H](C[C@@H]([C@H](C)N)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891857 | |

| Record name | Fumonisin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

705.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116355-84-1 | |

| Record name | Fumonisin B2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116355-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumonisin B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116355841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumonisin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fumonisin B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX4WHT4MKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fumonisin B2: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisin B2 is a mycotoxin belonging to the fumonisin family, a group of toxic secondary metabolites produced predominantly by fungi of the Fusarium genus, particularly Fusarium verticillioides and Fusarium proliferatum, as well as some Aspergillus species.[1][2] These mycotoxins are common contaminants of maize and other grains, posing a significant threat to human and animal health.[1][3] this compound is a structural analogue of the more abundant Fumonisin B1, differing by the absence of a hydroxyl group at the C-10 position.[1] Its toxicity stems from the disruption of sphingolipid metabolism through the inhibition of the enzyme ceramide synthase.[2][4] This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Chemical Structure and Properties

This compound is a complex molecule characterized by a long-chain aminopolyol backbone esterified with two tricarballylic acid moieties.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R,2'R)-{[(5R,6R,7S,9S,16R,18S,19S)-19-Amino-16,18-dihydroxy-5,9-dimethylicosane-6,7-diyl]bis[oxy(2-oxoethane-2,1-diyl)]}dibutanedioic acid | [6] |

| Molecular Formula | C34H59NO14 | [2] |

| Molecular Weight | 705.83 g/mol | [6] |

| CAS Number | 116355-84-1 | [2] |

| Appearance | White powder |

Stereochemistry

The stereochemistry of this compound has been elucidated through extensive spectroscopic analysis and chemical synthesis. The molecule possesses multiple chiral centers, and its absolute configuration is crucial for its biological activity. The established absolute configuration for the aminopolyol backbone is (2S, 3S, 5R, 12S, 14S, 15R, 16R).[2]

Spectroscopic Data

The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

Mass Spectrometry

Mass spectrometry is a key technique for the identification and quantification of this compound. The fragmentation pattern provides valuable structural information.

Table 2: Key Mass Spectrometry Fragments of this compound

| m/z | Interpretation | Reference |

| 706.3985 | [M+H]⁺ | |

| 530.3327 | [M+H - TCA - H₂O]⁺ | |

| 352.2690 | [M+H - 2TCA - 2H₂O]⁺ | |

| 175.0242 | Tricarballylic acid (TCA) fragment |

Note: The fragmentation of fumonisins can be complex and may vary depending on the ionization technique and collision energy used.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from fungal cultures, based on established methods.[9]

1. Fungal Culture and Extraction:

-

Fusarium verticillioides is cultured on a suitable substrate, such as rice or corn, under controlled conditions to promote mycotoxin production.

-

The culture material is dried, ground, and extracted with a solvent mixture, typically methanol:water (3:1, v/v).

2. Initial Cleanup:

-

The crude extract is filtered and concentrated under reduced pressure.

-

The aqueous residue is passed through a non-polar solid-phase extraction (SPE) column, such as Amberlite XAD-2, to remove highly polar impurities. The fumonisins are eluted with methanol.

3. Chromatographic Separation:

-

The partially purified extract is subjected to silica gel column chromatography. A step gradient of methanol in dichloromethane is used for elution, allowing for the separation of different fumonisin analogues.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

4. Final Purification:

-

Final purification is achieved using preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A gradient of acetonitrile in water (often with a modifier like formic acid) is typically employed to yield highly pure this compound.

Structural Elucidation Workflow

The structural identity and stereochemistry of the purified this compound are confirmed through a combination of spectroscopic techniques.

Biological Activity and Signaling Pathway

This compound's primary mode of action is the potent and specific inhibition of ceramide synthase (sphingosine N-acyltransferase), a key enzyme in the de novo sphingolipid biosynthesis pathway.[2][4] This inhibition leads to the accumulation of sphinganine and sphingosine, which are cytotoxic and disrupt numerous cellular processes.

Disruption of Sphingolipid Metabolism

The structural similarity of the aminopolyol backbone of this compound to the sphingoid bases, sphinganine and sphingosine, allows it to act as a competitive inhibitor of ceramide synthase.[4]

Conclusion

This compound is a mycotoxin of significant concern due to its widespread occurrence and potent disruption of fundamental cellular processes. A thorough understanding of its chemical structure, stereochemistry, and mechanism of action is paramount for the development of effective detection methods, detoxification strategies, and potential therapeutic interventions targeting sphingolipid metabolism. This guide provides a consolidated resource of technical information to aid researchers and professionals in these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C34H59NO14 | CID 2733489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of sphingolipids and their metabolites in the toxicity of fumonisin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disruption of sphingolipid metabolism in non-human primates consuming diets of fumonisin-containing Fusarium moniliforme culture material PMID: 8783447 | MCE [medchemexpress.cn]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Fumonisin B2 in Aspergillus niger

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fumonisins are a group of mycotoxins primarily produced by Fusarium species, with Fumonisin B1 (FB1) being the most prevalent and toxic analog. However, the industrially significant fungus, Aspergillus niger, has also been identified as a producer of Fumonisin B2 (FB2).[1][2][3][4] This is of significant concern for food safety and biotechnology, as A. niger is widely used in fermentation processes and has a "Generally Regarded As Safe" (GRAS) status for many applications.[1] This guide provides a detailed overview of the this compound biosynthetic pathway in Aspergillus niger, including the genetic basis, key enzymatic steps, quantitative production data, and relevant experimental methodologies. A key distinction in A. niger is its production of FB2, and in some cases Fumonisin B4 (FB4), but not the more potent FB1, which is attributed to the absence of a key hydroxylating enzyme in its biosynthetic gene cluster.[5][6]

This compound Biosynthetic Pathway

The biosynthesis of fumonisins is a complex process involving a polyketide synthase (PKS) pathway, followed by a series of modifications including the addition of an amino acid and subsequent hydroxylations and esterifications. The pathway in A. niger is homologous to the well-characterized pathway in Fusarium verticillioides, although with notable differences.

The core of the fumonisin molecule is a 20-carbon linear backbone.[7][8] The biosynthesis can be broadly divided into the following stages:

-

Polyketide Backbone Synthesis: The process is initiated by a polyketide synthase, encoded by the FUM1 gene. This enzyme catalyzes the condensation of acetyl-CoA with multiple malonyl-CoA units to form an 18-carbon polyketide chain.[9]

-

Alanine Condensation: An α-oxoamine synthase, the product of the FUM8 gene, catalyzes the condensation of the polyketide backbone with the amino acid alanine. This step incorporates a nitrogen atom into the molecule and extends the chain to 20 carbons, forming the basic fumonisin structure.[7][10][11]

-

Hydroxylation Events: A series of oxygenases and hydroxylases act on the carbon backbone. In A. niger, hydroxylation occurs at the C-5 and C-10 positions. The absence of the gene responsible for C-10 hydroxylation in Fusarium (a P450 oxygenase) is the reason A. niger produces FB2 instead of FB1.[5]

-

Tricarballylic Acid Esterification: In the final steps, tricarballylic acid moieties are attached to the hydroxyl groups at C-14 and C-15. This is catalyzed by enzymes encoded by genes such as FUM10 and FUM14.[9]

Genetic Basis: The FUM Gene Cluster

In Aspergillus niger, the genes responsible for fumonisin biosynthesis are organized in a gene cluster, similar to the FUM cluster in Fusarium.[2] However, the A. niger cluster has some differences, including the absence of certain genes found in the Fusarium cluster and the presence of a few unique genes.[12] The presence of the fum8 gene, in particular, has been shown to correlate with the ability of A. niger strains to produce FB2.[12][13] The expression of the FUM genes is regulated by various factors, including a Zn(II)2Cys6 transcription factor encoded by FUM21.[7][14]

Quantitative Analysis of this compound Production

The production of this compound by Aspergillus niger is highly dependent on the strain, substrate, and culture conditions such as temperature and incubation time.[2][5] Below are tables summarizing quantitative data from various studies.

Table 1: this compound Production by A. niger Strains on Different Media

| Strain | Medium | Incubation Time (days) | FB2 Concentration (µg/kg) | Reference |

| Various Strains | Corn | 7 | 2,339 (average) | [5] |

| Various Strains | Corn | 14 | 6,359 (average) | [5] |

| Various Strains | Corn | 21 | 6,141 (average) | [5] |

| Various Strains | Corn | 28 | 6,661 (average) | [5] |

| Various Strains | Rice | 7 | 3,581 (average) | [5] |

| Various Strains | Rice | 14 | 4,313 (average) | [5] |

| Various Strains | Rice | 21 | 4,941 (average) | [5] |

| Various Strains | Rice | 28 | 6,283 (average) | [5] |

| Various Strains | Wheat Bran | 28 | up to 38,094 | [5] |

Table 2: this compound and B4 Production by A. niger on Grapes and Raisins

| Substrate | Condition | FB2 Concentration (µg/kg) | FB4 Concentration (µg/kg) | Reference |

| Grapes | N/A | 171 - 7,841 | 14 - 1,157 | [6] |

| Raisins | Increasing Water Activity | 229 - 6,476 | 27 - 356 | [6] |

| Raisins | Decreasing Water Activity | 5 - 784 | 12 - 672 | [6] |

Key Experimental Protocols

Protocol for this compound Extraction and Quantification by LC-MS/MS

This protocol is a generalized procedure based on methodologies cited in the literature for the analysis of fumonisins from fungal cultures.

1. Sample Preparation and Extraction:

- Collect a known amount of the fungal culture (e.g., from an agar plug or a specific weight of solid substrate).

- Homogenize the sample in an extraction solvent, typically a mixture of methanol and water (e.g., 80:20 v/v).

- Shake or vortex the mixture vigorously for an extended period (e.g., 60 minutes).

- Centrifuge the sample to pellet the solid debris.

- Collect the supernatant for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

- Chromatographic Separation:

- Column: A C18 reversed-phase column is commonly used.

- Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a modifier like formic acid to improve ionization.

- Flow Rate: Typically in the range of 0.2-0.5 mL/min.

- Injection Volume: 5-20 µL.

- Mass Spectrometry Detection:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

- MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (and internal standards, if used).

- Quantification:

- Generate a calibration curve using certified this compound standards of known concentrations.

- Calculate the concentration of FB2 in the sample by comparing its peak area to the calibration curve.

Protocol for FUM Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to quantify the expression levels of key biosynthetic genes like FUM1 and FUM8.

1. RNA Extraction and cDNA Synthesis:

- Grow A. niger under conditions that are expected to induce fumonisin production.

- Harvest the mycelia and immediately freeze in liquid nitrogen to preserve RNA integrity.

- Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

- Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Quantitative PCR (qPCR):

- Primer Design: Design specific primers for the target FUM genes and a reference (housekeeping) gene (e.g., β-tubulin or actin) for normalization.

- Reaction Mixture: Prepare a qPCR reaction mix containing cDNA, forward and reverse primers, and a SYBR Green or probe-based master mix.

- Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).

- Data Analysis:

- Determine the cycle threshold (Ct) values for both the target and reference genes.

- Calculate the relative gene expression using a method like the 2-ΔΔCt method, comparing the expression under inducing versus non-inducing conditions.

Visualizations: Pathways and Workflows

This compound Biosynthesis Pathway Diagram

Caption: The biosynthetic pathway of this compound in Aspergillus niger.

Experimental Workflow for this compound Analysis

Caption: A typical experimental workflow for the analysis of this compound.

References

- 1. Fumonisin and Ochratoxin Production in Industrial Aspergillus niger Strains | PLOS One [journals.plos.org]

- 2. Fumonisin-production by Aspergillus section Nigri isolates from Japanese Foods and Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Production by Aspergillus niger [agris.fao.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Transcription of Genes in the Biosynthetic Pathway for Fumonisin Mycotoxins Is Epigenetically and Differentially Regulated in the Fungal Maize Pathogen Fusarium verticillioides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Fumonisin B1 Biosynthesis and Conidiation in Fusarium verticillioides by a Cyclin-Like (C-Type) Gene, FCC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 10. Frontiers | FUM Gene Expression Profile and Fumonisin Production by Fusarium verticillioides Inoculated in Bt and Non-Bt Maize [frontiersin.org]

- 11. Determining the biosynthetic intermediates in the early steps of the fumonisin pathway by use of gene-disruption mutants of Fusarium verticillioides – Toxinology.no [toxinology.no]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Correlation of mycotoxin this compound production and presence of the fumonisin biosynthetic gene fum8 in Aspergillus niger from grape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transcription of genes in the biosynthetic pathway for fumonisin mycotoxins is epigenetically and differentially regulated in the fungal maize pathogen Fusarium verticillioides - PubMed [pubmed.ncbi.nlm.nih.gov]

Fumonisin B2 and Ceramide Synthase: A Technical Deep-Dive into the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism by which Fumonisin B2, a mycotoxin produced by Fusarium species, exerts its effects on the crucial enzyme ceramide synthase. A comprehensive understanding of this interaction is vital for toxicology, cancer research, and the development of novel therapeutics targeting sphingolipid metabolism.

The Central Role of Ceramide Synthase in Sphingolipid Metabolism

Ceramide synthases (CerS) are a family of six enzymes (CerS1-6 in mammals) located in the endoplasmic reticulum. They catalyze the N-acylation of a sphingoid base backbone (like sphinganine or sphingosine) with a fatty acyl-CoA to form dihydroceramide or ceramide, respectively. This reaction is a pivotal step in the de novo synthesis of all complex sphingolipids, which are essential structural components of cell membranes and critical signaling molecules involved in cell growth, differentiation, and apoptosis.

This compound: A Structural Mimic and Potent Inhibitor

This compound's mechanism of action is rooted in its structural similarity to the sphingoid base substrates of ceramide synthase.[1][2][3] This molecular mimicry allows it to bind to the active site of the enzyme, acting as a competitive inhibitor with respect to both sphinganine and the fatty acyl-CoA.[1] Recent advances in cryo-electron microscopy have provided high-resolution structural insights into how these mycotoxins occupy the enzyme's active site, physically obstructing the binding of the natural substrates.[4][5][6][7][8]

An interesting facet of this inhibition is that fumonisins themselves can be acylated by ceramide synthase. The resulting N-acylfumonisin product is an even more potent inhibitor of the enzyme, potentially leading to a sustained blockade of sphingolipid synthesis.[1][8][9]

Biochemical Consequences of Ceramide Synthase Inhibition

The inhibition of ceramide synthase by this compound triggers a cascade of significant biochemical alterations within the cell:

-

Accumulation of Sphingoid Bases: The most immediate and pronounced effect is the accumulation of the enzyme's substrate, sphinganine (Sa), and to a lesser extent, sphingosine (So).[1][2][9][10]

-

Increased Sa/So Ratio: This differential accumulation leads to a marked increase in the sphinganine-to-sphingosine (Sa/So) ratio, which has become a reliable and widely used biomarker for fumonisin exposure in both in vitro and in vivo studies.[11][12][13][14][15]

-

Depletion of Complex Sphingolipids: Downstream of the enzymatic block, there is a significant reduction in the synthesis of dihydroceramides, ceramides, sphingomyelin, and other complex glycosphingolipids.[1][13][16]

-

Shunting to Alternative Pathways: The excess sphinganine can be phosphorylated by sphingosine kinases to form sphinganine-1-phosphate (Sa1P), a bioactive signaling molecule with its own distinct cellular effects.[2][16][17]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Substrate specificity, kinetic properties and inhibition by fumonisin B1 of ceramide synthase isoforms from Arabidopsis [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fumonisins and fumonisin analogs as inhibitors of ceramide synthase and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass spectrometry to measure sphingolipid levels [bio-protocol.org]

- 11. Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substrate specificity, kinetic properties and inhibition by fumonisin B1 of ceramide synthase isoforms from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. abcam.com [abcam.com]

- 14. biomol.com [biomol.com]

- 15. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fumonisin concentration and ceramide synthase inhibitory activity of corn, masa, and tortilla chips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

Fumonisin B2: A Comprehensive Technical Guide to its Effects on Sphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fumonisins, mycotoxins produced by Fusarium species, are common contaminants of maize and other grains. Among them, Fumonisin B2 (FB2) poses a significant threat to animal and human health due to its disruption of fundamental cellular processes. This technical guide provides an in-depth analysis of the molecular mechanisms by which FB2 exerts its toxicity, with a primary focus on its profound effects on sphingolipid metabolism. Through a detailed examination of the core biochemical pathways, presentation of quantitative data from key studies, and elucidation of experimental methodologies, this document serves as a critical resource for researchers and professionals in toxicology, pharmacology, and drug development.

Introduction: The Molecular Culprit

This compound is structurally analogous to the sphingoid bases, sphinganine and sphingosine, which form the backbone of all sphingolipids.[1][2][3][4] This structural mimicry is the cornerstone of its toxic mechanism, allowing it to competitively inhibit a key enzyme in the de novo sphingolipid biosynthesis pathway: ceramide synthase (CerS).[1][2][3] This inhibition sets off a cascade of metabolic dysregulation, leading to a variety of cellular and systemic toxicities, including hepatotoxicity, nephrotoxicity, and carcinogenesis.[1][2][5] While Fumonisin B1 (FB1) is the most studied of this mycotoxin family, FB2 exhibits comparable toxicity.[6][7]

The Sphingolipid Metabolism Pathway and its Disruption by this compound

The de novo sphingolipid biosynthesis pathway is a fundamental process essential for the synthesis of complex sphingolipids that are critical for cell structure and signaling.

As depicted in Figure 1, this compound competitively inhibits ceramide synthase (CerS). This enzymatic blockade has two primary and immediate consequences:

-

Accumulation of Precursors: The substrate for CerS, sphinganine (also known as dihydrosphingosine), accumulates within the cell.[3] In some instances, sphingosine levels may also rise.[8] This leads to a significant increase in the sphinganine-to-sphingosine (Sa/So) ratio, a well-established and sensitive biomarker of fumonisin exposure.[9][10][11]

-

Depletion of Downstream Products: The synthesis of N-acylated sphingolipids is hindered, leading to a decrease in the cellular pools of ceramides, sphingomyelins, and other complex glycosphingolipids.[1][2][9]

Quantitative Effects on Sphingolipid Metabolites

The disruption of sphingolipid metabolism by fumonisins has been quantified in numerous studies across various animal models. The following tables summarize key findings, providing a comparative overview of the biochemical alterations.

Table 1: Effects of Fumonisin Exposure on Sphinganine (Sa) and Sphingosine (So) Levels and their Ratio (Sa/So)

| Animal Model | Fumonisin Dose | Duration | Tissue/Matrix | Fold Increase in Sa/So Ratio | Reference |

| Turkeys | 20.2 mg/kg feed (FB1+FB2) | 14 days | Liver | 4.4 | [9] |

| Ponies | 15-44 µg/g feed (FB1) | Days | Serum | Significant Increase | [8] |

| Ducks | 2-128 mg/kg feed (FB1) | 77 days | Serum | Dose-dependent increase | [11] |

| Turkeys | 5-20 g/kg diet (FB1+FB2) | 7 to 70 days of age | Liver & Kidney | Dose-dependent increase | [10] |

Table 2: Effects of Fumonisin Exposure on Complex Sphingolipids

| Animal Model | Fumonisin Dose | Duration | Tissue | Observed Effect | Reference |

| Turkeys | 20.2 mg/kg feed (FB1+FB2) | 14 days | Liver | 33% decrease in C14-C16 ceramides, 36% decrease in C14-C16 sphingomyelins | [9] |

| Ponies | 15-44 µg/g feed (FB1) | Days | Serum | Reduction in complex sphingolipids | [8] |

| Chickens | ~20 mg/kg feed (FB1+FB2) | 9 days | Liver | Significant alterations in ceramides, dihydroceramides, glycosylceramides, and sphingomyelins | [12] |

Downstream Signaling Consequences

The alterations in the levels of bioactive sphingolipids have profound implications for cellular signaling and regulation.

-

Ceramide-Mediated Apoptosis: Ceramides are well-known signaling molecules that can induce apoptosis (programmed cell death). By inhibiting ceramide synthesis, fumonisins can paradoxically protect some cells from ceramide-induced apoptosis.[5]

-

Sphingoid Base-Induced Toxicity: The accumulation of sphinganine and sphingosine can be cytotoxic and contribute to cell death through mechanisms that are distinct from ceramide-mediated pathways.[5]

-

Sphingosine-1-Phosphate (S1P) Signaling: Sphingosine can be phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in cell survival, proliferation, and migration. Alterations in sphingosine levels can, therefore, impact S1P signaling pathways.

The balance between these pro-apoptotic and pro-survival signals is critical in determining the ultimate cellular response to fumonisin exposure, which can range from apoptosis and necrosis to uncontrolled cell proliferation, a hallmark of cancer.[5]

Experimental Protocols for Assessing this compound Effects

The investigation of this compound's impact on sphingolipid metabolism typically involves a combination of in vivo and in vitro experimental approaches.

In Vivo Animal Studies

A common experimental workflow for assessing the effects of this compound in an animal model is outlined below.

Detailed Methodologies:

-

Animal Models: Common models include poultry (chickens, turkeys, ducks), swine, horses, and rodents (rats, mice).[8][9][10][11]

-

Fumonisin Administration: this compound is typically administered orally through contaminated feed. The concentration is carefully controlled and measured.

-

Sample Preparation for Sphingolipid Analysis:

-

Lipid Extraction: Lipids are extracted from homogenized tissues or plasma/serum using organic solvents, often a modified Bligh and Dyer or Folch method.

-

Internal Standards: A suite of deuterated or 13C-labeled sphingolipid internal standards is added prior to extraction for accurate quantification.

-

Hydrolysis (Optional): To measure total sphingoid bases, a base hydrolysis step may be included to release them from complex sphingolipids.

-

-

Analytical Instrumentation:

-

Liquid Chromatography (LC): Reversed-phase chromatography is typically used to separate the different sphingolipid species.

-

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is employed for sensitive and specific detection and quantification of each analyte. Multiple reaction monitoring (MRM) is a common acquisition mode.

-

In Vitro Cell Culture Studies

-

Cell Lines: Hepatocyte, renal, and intestinal epithelial cell lines are frequently used to model target organ toxicity.[6][13]

-

Exposure: Purified this compound is added to the cell culture medium at various concentrations.

-

Endpoints:

-

Cytotoxicity Assays: MTT, LDH release, or other assays are used to assess cell viability.

-

Sphingolipid Analysis: Similar to in vivo studies, cellular lipids are extracted and analyzed by LC-MS/MS.

-

Molecular Assays: Western blotting, qPCR, or other techniques can be used to investigate the effects on specific signaling proteins and gene expression.

-

Logical Relationships in this compound Toxicity

The cascade of events from CerS inhibition to cellular toxicity can be represented as a logical progression.

Conclusion and Future Directions

This compound's primary mechanism of toxicity is the targeted inhibition of ceramide synthase, leading to a profound and predictable disruption of sphingolipid metabolism. The accumulation of sphinganine and the depletion of complex sphingolipids trigger a cascade of altered cellular signaling events, culminating in cellular dysfunction and organ damage. The Sa/So ratio remains a robust and sensitive biomarker for fumonisin exposure.

For researchers and drug development professionals, understanding this detailed mechanism is crucial. It provides a basis for:

-

Risk Assessment: Accurately evaluating the health risks associated with fumonisin contamination in food and feed.

-

Biomarker Development: Utilizing sphingolipid profiles as sensitive indicators of exposure and toxicity.

-

Therapeutic Intervention: Designing strategies to mitigate the toxic effects of fumonisins, potentially by targeting downstream signaling pathways or restoring sphingolipid homeostasis.

-

Drug Discovery: Using this compound as a tool to probe the complex roles of sphingolipids in health and disease, which can inform the development of novel therapeutics that modulate sphingolipid pathways for the treatment of cancer, metabolic disorders, and other conditions.

Future research should continue to explore the nuanced roles of specific ceramide synthase isoforms in fumonisin toxicity and further elucidate the complex interplay between altered sphingolipid metabolism and other cellular stress pathways, such as oxidative stress and endoplasmic reticulum stress.

References

- 1. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of sphingolipid biosynthesis by fumonisins. Implications for diseases associated with Fusarium moniliforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Fumonisin B1: A Tool for Exploring the Multiple Functions of Sphingolipids in Plants [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Fumonisins B2 - Mycotoxins (Vibrant America) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. ask-force.org [ask-force.org]

- 9. Targeted Analysis of Sphingolipids in Turkeys Fed Fusariotoxins: First Evidence of Key Changes That Could Help Explain Their Relative Resistance to Fumonisin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Serum sphinganine and the sphinganine to sphingosine ratio as a biomarker of dietary fumonisins during chronic exposure in ducks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Strong Alterations in the Sphingolipid Profile of Chickens Fed a Dose of Fumonisins Considered Safe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of the Individual and Combined Toxicity of Fumonisin Mycotoxins in Human Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Fumonisin B2: A Technical Guide to Producing Fungal Strains and Their Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumonisins are a group of mycotoxins produced by several species of filamentous fungi, primarily within the Fusarium and Aspergillus genera. Fumonisin B2 (FB2), a structural analogue of the more commonly known Fumonisin B1, is a mycotoxin of significant concern due to its potential carcinogenic properties and cytotoxic effects.[1] Unlike Fusarium species which typically produce a range of fumonisins including FB1, FB2, and FB3, several Aspergillus species, notably Aspergillus niger and Aspergillus welwitschiae, are significant producers of primarily this compound.[2][3][4] This guide provides an in-depth overview of the key fungal strains responsible for FB2 production, detailed methodologies for their identification, and quantification of the toxin.

This compound Producing Fungal Strains

The production of this compound is not ubiquitous among fungal species and is primarily associated with the following:

-

Aspergillus niger : This species is a major producer of FB2 and is frequently isolated from a variety of sources, including grapes, coffee beans, and maize.[1][2] Notably, many strains of A. niger produce only FB2, unlike Fusarium species which produce a mixture of fumonisins.[2][3] The production of FB2 by A. niger can be influenced by culture conditions such as water activity and the composition of the growth medium.[2][3]

-

Aspergillus welwitschiae : Morphologically similar to A. niger, A. welwitschiae is also a known producer of this compound.[5][6] Molecular methods are often required to differentiate between these two species accurately.

-

Fusarium verticillioides : This species is a well-known producer of a range of fumonisins, including FB1, FB2, and FB3, and is a common pathogen of maize.[1] While it produces FB2, it is often in conjunction with other fumonisin analogues.

Quantitative Data on this compound Production

The production of this compound by different fungal strains can vary significantly depending on the strain, substrate, and environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: this compound Production by Aspergillus Species

| Fungal Species | Strain(s) | Substrate/Medium | FB2 Concentration | Reference |

| Aspergillus niger | Multiple strains | Grapes | 29–293 µg/g | [7] |

| Aspergillus niger | Industrial strains | Czapek Yeast Autoclaved Agar with 5% NaCl (CYAS) | Not specified, but highest production on this medium | [2] |

| Aspergillus niger | Food industry strains | Corn | Mean: 3553–10270 µg/kg | [8] |

| Aspergillus niger | Food industry strains | Rice | Mean: 5455–9241 µg/kg | [8] |

| Aspergillus niger | Food industry strains | Wheat bran | Mean: 5959–7709 µg/kg | [8] |

| Aspergillus welwitschiae | Multiple isolates | Not specified | 16% of isolates produced FB2 | [9] |

Table 2: Comparative Fumonisin Production by Fusarium verticillioides

| Fungal Species | Strain(s) | Substrate/Medium | Fumonisin Profile | FB2 Concentration Range | Reference |

| Fusarium verticillioides | Multiple strains | Various agar media | FB1, FB2, FB3 | Lower than A. niger on some media | [2][8] |

| Fusarium verticillioides | Not specified | Abalone feed | FB1 and FB2 | Higher concentrations at lower temperatures | [10] |

Experimental Protocols

Fungal Culture and Morphological Identification

Objective: To culture fungal isolates for subsequent identification and mycotoxin analysis.

Protocol:

-

Isolation: Isolate fungal strains from substrate samples (e.g., maize, grapes, coffee beans) by surface sterilizing the substrate and plating small sections onto Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).

-

Incubation: Incubate plates at 25-28°C for 5-7 days, or until fungal colonies are well-developed.

-

Sub-culturing: Sub-culture distinct colonies onto fresh PDA or MEA plates to obtain pure cultures.

-

Morphological Identification: Observe the macroscopic (colony color, texture, diameter) and microscopic (conidiophores, vesicles, conidia) characteristics of the pure cultures. While helpful, morphological identification, especially for distinguishing between A. niger and A. welwitschiae, can be challenging and should be confirmed by molecular methods.

Molecular Identification of this compound Producing Fungi

Objective: To accurately identify fungal isolates using PCR-based methods targeting species-specific genes or genes within the fumonisin biosynthetic pathway.

Protocol:

-

Mycelium Harvesting: Scrape fresh mycelium (~100-200 mg) from a pure culture grown on PDA or in a liquid medium.

-

Cell Lysis: Transfer the mycelium to a 1.5 mL microcentrifuge tube containing lysis buffer (e.g., 0.1 M Tris-HCl pH 8, 10 mM EDTA pH 8, 2.5 M NaCl, 3.5% CTAB) and sterile glass beads. Homogenize using a bead beater or vortex vigorously.

-

Protein Removal: Add Proteinase K and incubate at 60°C for 1 hour. Follow with a phenol:chloroform:isoamyl alcohol extraction to remove proteins and cellular debris.

-

DNA Precipitation: Precipitate the DNA from the aqueous phase using isopropanol or ethanol.

-

Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.

-

Quality Control: Assess the quality and quantity of the extracted DNA using a spectrophotometer (A260/A280 ratio) and by electrophoresis on an agarose gel.

The FUM1 gene, encoding a polyketide synthase, is a key gene in the fumonisin biosynthetic cluster and can be used as a marker for potential fumonisin-producing fungi.

PCR Reaction Mixture (25 µL):

| Component | Final Concentration |

| 10x PCR Buffer | 1x |

| dNTPs (10 mM) | 200 µM each |

| Forward Primer (10 µM) | 0.4 µM |

| Reverse Primer (10 µM) | 0.4 µM |

| Taq DNA Polymerase | 1.25 units |

| Template DNA | 50-100 ng |

| Nuclease-free water | to 25 µL |

Primer Sequences for FUM1:

-

VERTF-1: 5'-GCGGGAATTCAAAAGTGGCC-3'

-

VERTF-2: 5'-GAGGGCGCGAAACGGATCGG-3'

Thermocycler Conditions:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 5 min | 1 |

| Denaturation | 95°C | 30 sec | 35 |

| Annealing | 58-62°C (optimize) | 45 sec | |

| Extension | 72°C | 1 min | |

| Final Extension | 72°C | 7 min | 1 |

| Hold | 4°C | ∞ |

Analysis: Analyze the PCR products by electrophoresis on a 1.5% agarose gel stained with a DNA intercalating dye. The presence of an amplicon of the expected size indicates the presence of the FUM1 gene.

Quantification of this compound by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in fungal cultures or contaminated matrices.

Protocol:

-

Homogenization: Homogenize a known amount of the fungal culture or ground sample (e.g., 5 grams) with an extraction solvent. A common solvent is a mixture of acetonitrile, water, and formic acid (e.g., 75:24:1, v/v/v) or methanol and water (e.g., 3:1, v/v).

-

Extraction: Shake or sonicate the mixture for a defined period (e.g., 30-60 minutes) to ensure efficient extraction of the mycotoxin.

-

Centrifugation: Centrifuge the extract to pellet solid debris.

-

Dilution and Filtration: Dilute an aliquot of the supernatant with a suitable solvent (e.g., the initial mobile phase of the LC method) and filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with two solvents is common:

-

Solvent A: Water with a small amount of formic acid (e.g., 0.1%) and/or ammonium formate.

-

Solvent B: Methanol or acetonitrile with a small amount of formic acid.

-

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for fumonisins.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound.

-

Precursor Ion (m/z): [M+H]+ for FB2 is approximately 706.4.

-

Product Ions (m/z): Characteristic fragment ions are selected for quantification and confirmation.

-

-

Calibration: A calibration curve is constructed using certified this compound standards to quantify the analyte in the samples.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of fumonisins is a complex process involving a cluster of genes known as the FUM gene cluster. The pathway begins with the synthesis of a polyketide backbone, followed by a series of enzymatic modifications.

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Fungal Identification and FB2 Quantification

This workflow outlines the key steps from sample collection to the final analysis of this compound.

Caption: Workflow for fungal identification and FB2 analysis.

Conclusion

The identification and quantification of this compound and its producing fungal strains are critical for food safety and toxicological studies. The methodologies outlined in this guide, from classical microbiological techniques to advanced molecular and analytical approaches, provide a comprehensive framework for researchers in this field. The provided data and visualizations serve as a valuable resource for understanding the key fungal players in FB2 contamination and the pathways leading to its production. Further research is warranted to fully elucidate the regulatory mechanisms of FB2 biosynthesis and to develop more effective strategies for its control in agricultural commodities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound production by Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vbn.aau.dk [vbn.aau.dk]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Variation in Fumonisin and Ochratoxin Production Associated with Differences in Biosynthetic Gene Content in Aspergillus niger and A. welwitschiae Isolates from Multiple Crop and Geographic Origins [frontiersin.org]

- 6. Variation in Fumonisin and Ochratoxin Production Associated with Differences in Biosynthetic Gene Content in Aspergillus niger and A. welwitschiae Isolates from Multiple Crop and Geographic Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dynamic this compound Production by Aspergillus niger Intented Used in Food Industry in China - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Fumonisin B2 extraction protocol from corn and maize-based feed

An Application Note and Protocol for the Extraction of Fumonisin B2 from Corn and Maize-Based Feed

Introduction

Fumonisins are mycotoxins produced primarily by Fusarium species, which are common contaminants of corn and maize-based products worldwide.[1] this compound (FB2), along with Fumonisin B1 (FB1), is one of the most abundant and biologically significant analogues.[1] Due to their potential health risks to humans and animals, including being classified as possible human carcinogens (class 2B) by the International Agency for Research on Cancer (IARC), regulatory bodies have set maximum acceptable levels in food and feed.[1] Accurate and reliable quantification of FB2 is therefore essential for food safety and quality control.

This document provides detailed protocols for the extraction of this compound from corn and maize-based feed for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The extraction of fumonisins from solid matrices like corn involves a solid-liquid extraction step to transfer the analytes into a solvent phase. Fumonisins are polar compounds, soluble in solvents like methanol, acetonitrile, and water.[2] The initial extract often contains matrix components that can interfere with analysis. Therefore, a cleanup step, commonly using immunoaffinity columns (IAC), is employed to isolate the fumonisins.[2][3][4] Finally, the purified extract is analyzed. Since fumonisins are not naturally fluorescent, they require derivatization with a reagent like o-phthaldialdehyde (OPA) for fluorescence detection (FLD), or they can be detected directly and with high sensitivity using mass spectrometry (MS).[1][2]

Data Presentation

Quantitative data from various validated methods are summarized below for easy comparison.

Table 1: Comparison of this compound Extraction Solvents and Methods

| Extraction Solvent | Cleanup Method | Matrix | Key Findings | Reference |

| Acetonitrile/Methanol/Water (25/25/50, v/v/v) | Immunoaffinity Column (IAC) | Corn, Corn Products | Effective for both FB1 and FB2 determination. | [2][3][4] |

| Methanol/Water (3:1, v/v) | None (Direct Injection) | Corn | Used with ultrasonic extraction for a rapid LC-MS/MS method. | [1] |

| Acetonitrile/Water (50/50, v/v) | Immunoaffinity Column (IAC) | Rodent Feed | Suitable for feed matrices. | [5] |

| Acidified 70% Aqueous Methanol (pH 4.0) | Not specified | Corn-based infant foods | Provided the best overall performance compared to other solvents in the study. | [6] |

| Methanol/0.1 M Sodium Phosphate Buffer (pH 3) (1+1) | C18 Cartridge | Breakfast Cereals | Effective for processed foods. | [7] |

Table 2: Performance Characteristics of this compound Extraction Protocols

| Analytical Method | Matrix | Spiking Level | Average Recovery (%) | RSD (%) | LOD | LOQ | Reference |

| HPLC-FLD (with IAC) | Dried Corn, Fresh Corn, Corn Snack, Corn Flake | 0.2 - 3.0 ppm | 70.0 - 106.0% | 4.7 - 20.0% | 0.07 ppm | Not specified | [2] |

| LC-MS/MS (Ultrasonic Extraction) | Corn | 11.7 - 1500 µg/kg | 94.7 - 99.8% | 3.5 - 7.9% (Intra-day) | 2.5 µg/kg | 8.3 µg/kg | [1] |

| LC/MS (with IAC) | Corn | 200 & 500 ng/g (total FB1+FB2) | 90.4 - 101% (for both) | 2.8 - 7.1% | Not specified | Not specified | [3] |

| HPLC-DAD (MSPD) | Maize | 3 spike levels | 71.0 - 119.7% | < 15.7% | 1 µg/g | 2.0 µg/g | [8] |

RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification; HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection; MSPD: Matrix Solid-Phase Dispersion.

Experimental Protocols

Protocol 1: Extraction with Immunoaffinity Column (IAC) Cleanup and HPLC Analysis

This protocol is a robust method widely used for regulatory and research purposes, involving a specific cleanup step for high purity.[3][4]

1. Apparatus and Reagents

-

High-speed blender

-

Shaker

-

Centrifuge

-

Filter paper (e.g., Whatman No. 4)

-

Immunoaffinity columns (IAC) specific for fumonisins

-

Evaporation system (e.g., nitrogen evaporator)

-

HPLC system with fluorescence detector (FLD) or mass spectrometer (MS)

-

Analytical column (e.g., C18)

-

Solvents: Acetonitrile, Methanol (HPLC grade), Deionized water

-

Reagents: Phosphate-buffered saline (PBS), o-phthaldialdehyde (OPA) reagent (for FLD)

-

Extraction Solvent: Acetonitrile/Methanol/Water (25/25/50, v/v/v).[2][3][4]

2. Sample Preparation

-

Obtain a representative sample of corn or maize-based feed.[9]

-

Grind the sample to a fine powder (e.g., to pass a 0.8 mm sieve) to ensure homogeneity.[3]

3. Extraction

-

Weigh 10-25 g of the homogenized sample into a blender jar.[5]

-

Add 40-50 mL of the extraction solvent (Acetonitrile/Methanol/Water).

-

Blend at high speed for 2-3 minutes.

-

Filter the extract through filter paper.

4. Immunoaffinity Column Cleanup

-

Dilute a portion of the filtered extract with PBS (e.g., dilute 1 mL of extract with 4 mL of PBS).[10]

-

Pass the diluted extract through the fumonisin-specific immunoaffinity column at a slow, steady flow rate (approx. 1 mL/min).[10]

-

Wash the column with PBS to remove unbound matrix components.

-

Elute the bound fumonisins from the column using methanol.[5][11]

-

Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

5. Analysis (HPLC-FLD)

-

Reconstitute the dried residue in a known volume (e.g., 200 µL) of acetonitrile/water (50/50, v/v).[2]

-

For fluorescence detection, perform a pre-column derivatization step.[2] Mix an aliquot of the reconstituted sample (e.g., 50 µL) with OPA reagent (e.g., 50 µL).[2]

-

Vortex for 30 seconds and inject a specific volume (e.g., 20 µL) into the HPLC system exactly 3 minutes after adding the OPA reagent.[2]

-

Quantify FB2 based on the peak area by comparing it to a calibration curve prepared from FB2 standards.[2] The retention time for FB2 is typically longer than for FB1.[2]

Protocol 2: Rapid Ultrasonic Extraction with LC-MS/MS Analysis

This method is simpler and faster as it omits the IAC cleanup, relying on the high selectivity and sensitivity of LC-MS/MS.[1]

1. Apparatus and Reagents

-

Laboratory mill

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

-

Analytical column (e.g., Zorbax Eclipse XDB-C18)[1]

-

Solvents: Methanol, Acetonitrile (LC-MS grade), Deionized water, Formic acid

-

Extraction Solvent: Methanol/Water (3:1, v/v).[1]

2. Sample Preparation

-

Dry and grind fresh corn samples to a fine meal using a laboratory mill.[1]

3. Extraction

-

Weigh 5 g of the ground sample into a polypropylene tube.[1]

-

Add 25 mL of the extraction solvent (Methanol/Water, 3:1, v/v).[1]

-

Extract the sample in an ultrasonic bath for 10 minutes. This duration was found to achieve complete extraction.[1]

-

Centrifuge the extract at high speed (e.g., 5000g) for 5 minutes.[5]

4. Analysis (LC-MS/MS)

-

Take the supernatant from the centrifuged sample.

-

Directly inject an aliquot of the supernatant into the LC-MS/MS system.[1] A simple dilution with the mobile phase may be performed if necessary.

-

Separate FB2 using a suitable mobile phase, such as methanol–water–formic acid (75:25:0.2, v/v/v).[1]

-

Detect and quantify FB2 using positive electrospray ionization (ESI+) and selected ion monitoring or multiple reaction monitoring (MRM) modes.

-

Quantify against a calibration curve, preferably using matrix-matched standards to compensate for any matrix effects.[1]

Mandatory Visualization

The following diagram illustrates the general workflow for this compound extraction and analysis.

Caption: Workflow for this compound extraction from corn and maize-based feed.

References

- 1. Rapid Determination of Fumonisins B1 and B2 in Corn by Liquid Chromatography–Tandem Mass Spectrometry with Ultrasonic Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Improving extraction of fumonisin mycotoxins from Brazilian corn-based infant foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. vetmed.iastate.edu [vetmed.iastate.edu]

- 10. mdpi.com [mdpi.com]

- 11. Determination of fumonisins B₁ and B₂ in maize food products by a new analytical method based on high-performance liquid chromatography and fluorimetric detection with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: LC-MS/MS Analysis of Fumonisin B2 in Complex Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumonisin B2 (FB2) is a mycotoxin produced primarily by Fusarium species, which are common contaminants of corn and other grains.[1][2] Structurally, FB2 is a diester of propane-1,2,3-tricarboxylic acid and a 19-carbon aminopolyhydroxyalkyl chain.[1] Due to its potential carcinogenicity, the International Agency for Research on Cancer (IARC) has classified fumonisins as category 2B carcinogens.[3] Exposure to FB2 can lead to various adverse health effects in animals and is linked to diseases in humans.[3][4] Consequently, sensitive and reliable analytical methods are required to monitor FB2 levels in complex biological matrices for toxicological studies, human biomonitoring, and food safety assessments.[4][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high sensitivity, specificity, and ability to handle complex sample matrices without the need for derivatization.[1] This application note provides detailed protocols for the extraction, cleanup, and quantification of this compound in various biological matrices, including urine, plasma/serum, and tissue, using LC-MS/MS.

Principle of the Method

The overall workflow for the analysis of this compound involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.

-

Sample Preparation: The initial step involves extracting FB2 from the biological matrix. This is typically achieved using a liquid-liquid extraction (LLE) with a polar organic solvent mixture, such as methanol/water or acetonitrile/water.[6][7] For plasma or serum, a protein precipitation step is included. For tissue samples, homogenization is required. To remove interfering matrix components like salts, pigments, and phospholipids, a cleanup step is crucial. Common cleanup techniques include solid-phase extraction (SPE) using cartridges like C18 or Oasis HLB, and immunoaffinity columns (IAC) which offer high selectivity.[7][8][9] For urine samples, an enzymatic hydrolysis step using β-glucuronidase can be employed to measure total FB2, including its conjugated metabolites.[5]

-

LC Separation: The cleaned-up extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent (methanol or acetonitrile), often modified with an acid like formic acid to improve peak shape and ionization efficiency.[3][6]

-

MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3][6] Quantification is performed using multiple reaction monitoring (MRM), which provides excellent specificity and sensitivity by monitoring a specific precursor ion to product ion transition for FB2.

Experimental Workflow

The general procedure for analyzing this compound in biological samples is outlined below.

Detailed Protocols

Sample Preparation Protocols

Protocol 1: Human Urine

This protocol includes an optional enzymatic hydrolysis step to measure total FB2.

-

Hydrolysis (Optional): To 1 mL of urine sample in a centrifuge tube, add 1 mL of β-glucuronidase enzyme solution (e.g., 2000 units in acetate buffer).[5] Vortex and incubate at 37°C overnight.

-

Centrifugation: Centrifuge the sample at 3500 rpm for 15 minutes.[10]

-

Extraction: Transfer the supernatant to a new tube and add 3 mL of 100% methanol. Vortex well.[10] Let the mixture sit for 10 minutes, then vortex again. Centrifuge at 3500 rpm for 15 minutes.[10]

-

SPE Cleanup (Oasis HLB):

-

Condition an Oasis HLB SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

-

Load the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.[5]

-

Elute FB2 with 5 mL of methanol followed by 5 mL of acetonitrile.[5]

-

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[10] Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.2% formic acid).

Protocol 2: Human Plasma/Serum

This protocol uses protein precipitation followed by phospholipid removal.

-

Precipitation: To 100 µL of plasma or serum, add 300 µL of 1% formic acid in acetonitrile.

-

Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes.

-

Cleanup (Phospholipid Removal): Transfer the supernatant to a phospholipid removal plate (e.g., Ostro™ 96-well plate).[11]

-

Filtration: Collect the flow-through by applying a vacuum or by centrifugation.

-

Evaporation & Reconstitution: Evaporate the collected filtrate to dryness under nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.

Protocol 3: Animal Tissue (e.g., Liver, Muscle)

This protocol is for the extraction of FB2 from solid tissue samples.

-

Homogenization: Weigh 1 g of tissue and place it in a 15 mL centrifuge tube. Add 2 mL of water and homogenize using a tissue homogenizer.[11]

-

Extraction: Add 3 mL of 1% formic acid in acetonitrile to the homogenized sample.[11] Vortex vigorously for 5 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

-

Cleanup: Transfer the supernatant to a clean tube and proceed with SPE cleanup as described in Protocol 1 (Step 4) .

-

Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase.

LC-MS/MS Instrumental Analysis

The following tables summarize recommended starting conditions for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: Recommended Liquid Chromatography Conditions

| Parameter | Recommended Condition | Alternative Conditions |

| Column | CORTECS C18 (2.1 x 100 mm, 1.6 µm)[3][12] | Zorbax Eclipse XDB-C18 (2.1 x 150 mm, 3.5 µm)[6] |

| Mobile Phase A | 0.2% Formic Acid in Water[3] | 1.5 mM Formic Acid (pH 3.3)[8] |

| Mobile Phase B | 0.2% Formic Acid in Methanol[3] | Methanol[6][8] or Acetonitrile |

| Flow Rate | 0.4 mL/min[3] | 0.2 - 0.5 mL/min[6][8] |

| Column Temp. | 40 °C[3] | 30 - 40 °C[6][8] |

| Injection Vol. | 10 µL | 5 - 20 µL |

| Gradient Program | 0 min (10% B), 0-6 min (linear to 90% B), 6-8 min (hold 90% B), 8-8.1 min (linear to 10% B), 8.1-10 min (hold 10% B)[3] | Isocratic: Methanol/Water/Formic Acid (75:25:0.2, v/v/v)[6] |

Table 2: Recommended Mass Spectrometry Conditions

| Parameter | Recommended Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 2.5 - 3.5 kV[3][6] |

| Ion Source Temp. | 120 °C[6] |

| Desolvation Temp. | 350 - 500 °C[3][6] |

| Desolvation Gas Flow | 600 - 800 L/h (Nitrogen)[3][6] |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (FB2) | 706.4[13] | 334.3 | 100 | 35 |

| 352.3 | 100 | 38 | ||

| 688.4 | 100 | 30 |

Note: Collision energy values are instrument-dependent and should be optimized.

Method Performance Data

The performance of LC-MS/MS methods for this compound analysis is highly dependent on the matrix and the specific sample preparation protocol employed. The following table summarizes typical performance characteristics reported in the literature.

Table 4: Summary of Method Performance Characteristics

| Matrix | Cleanup Method | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Recovery (%) | Reference |

| Corn | Ultrasonic Extraction | 2.5 µg/kg | 8.3 µg/kg | 92.6 - 98.5 | [6] |

| Corn | Immunoaffinity Column | 0.19 mg/kg | 0.59 mg/kg | 93.6 - 108.6 | [13] |

| Chicken Feed | Dilution | - | 160 µg/kg | 82.6 - 115.8 | [3][12] |

| Chicken Excreta | Dilution & Hydrolysis | - | 160 µg/kg | 82.6 - 115.8 | [3][12] |

| Human Urine | Immunoaffinity Column | - | 10 ng/mL | > 73.4 | [9] |

LOD: Limit of Detection; LOQ: Limit of Quantitation.

Conclusion

The protocols described in this application note provide a robust framework for the sensitive and specific quantification of this compound in diverse and complex biological matrices. The combination of optimized sample preparation techniques with advanced LC-MS/MS analysis allows for reliable detection at levels relevant for human biomonitoring and toxicological risk assessment. Researchers should perform in-house validation of these methods to ensure they meet the specific requirements of their studies and instrumentation.

References

- 1. agilent.com [agilent.com]

- 2. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 3. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. riaa.uaem.mx [riaa.uaem.mx]

- 5. Development of a Sensitive and Reliable UHPLC-MS/MS Method for the Determination of Multiple Urinary Biomarkers of Mycotoxin Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Determination of Fumonisins B1 and B2 in Corn by Liquid Chromatography–Tandem Mass Spectrometry with Ultrasonic Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. riaa.uaem.mx [riaa.uaem.mx]

- 8. Determination of Fumonisins B1 and B2 in Food Matrices: Optimisation of a Liquid Chromatographic Method with Fluorescence Detection [mdpi.com]

- 9. Fumonisins determination in urine by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fumonisin (urine) | PDF [slideshare.net]

- 11. Development of High-Throughput Sample Preparation Procedures for the Quantitative Determination of Aflatoxins in Biological Matrices of Chickens and Cattle Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for Immunoaffinity Column Cleanup of Fumonisin B2

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Fumonisin B2 (FB2) from various sample matrices using immunoaffinity column (IAC) cleanup. The methodologies described herein are based on established and validated analytical methods, ensuring high selectivity and recovery of the target mycotoxin.

Introduction

Fumonisins are mycotoxins produced by several species of Fusarium fungi, with Fumonisin B1 (FB1) and this compound (FB2) being the most common and toxicologically significant.[1] Accurate quantification of these toxins in food and feed is crucial for regulatory compliance and consumer safety. Immunoaffinity column cleanup is a highly specific and efficient sample preparation technique that utilizes monoclonal antibodies to isolate fumonisins from complex sample matrices.[2][3] This method significantly reduces matrix interference, leading to cleaner chromatograms and more reliable analytical results.[3][4]

Principle of Immunoaffinity Column Cleanup

The immunoaffinity column contains a solid support with monoclonal antibodies specific to fumonisins covalently bound to it. When a sample extract is passed through the column, the fumonisin molecules (both FB1 and FB2) bind to the antibodies. Other matrix components are washed away. Subsequently, a specific elution solvent is used to disrupt the antibody-antigen binding, releasing the purified fumonisins for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or mass spectrometry (MS).[2][3][5]

Quantitative Data Summary

The following tables summarize the performance characteristics of immunoaffinity column cleanup for this compound determination in various food matrices.

Table 1: Recovery Rates of this compound Using Immunoaffinity Column Cleanup

| Food Matrix | Spiking Level (µg/kg) | Recovery Rate (%) | Analytical Method | Reference |

| Corn | 200 | 90.4 - 101 | LC-MS | [6] |

| Corn | 500 | 90.4 - 101 | LC-MS | [6] |

| Corn Products | 150 | 79 - 102 | LC-MS/MS | [7] |

| Corn Products | 250 | 79 - 102 | LC-MS/MS | [7] |

| Dried Corn | 200 - 3000 | 70.0 - 106.0 | HPLC-FLD | [8] |

| Corn Flakes | 200 - 3000 | 70.0 - 106.0 | HPLC-FLD | [8] |

| Various Foods* | - | 70 - 120 | HPLC-FLD | [9] |

*Dried figs, raisins, dates, corn, cornmeal, wheat flour, and rice.[9]

Table 2: Method Performance Characteristics for this compound Analysis

| Parameter | Matrix | Value | Analytical Method | Reference |

| Limit of Detection (LOD) | - | 0.012 µg/mL | HPLC-FLD | [9] |

| Limit of Quantification (LOQ) | Corn | 12 µg/kg | LC-MS/MS | [7] |

| Repeatability (RSDr) | Corn | 1.9 - 12.6% | LC-MS | [7] |

| Reproducibility (RSDR) | Corn | 18.2 - 25.5% | LC-MS | [7] |

| Repeatability (RSDr) | Corn Flakes | 8 - 22% | HPLC-FLD | [10] |

| Reproducibility (RSDR) | Corn Flakes | 26 - 35% | HPLC-FLD | [10] |

Experimental Protocols

This section details the step-by-step procedures for sample preparation, immunoaffinity column cleanup, and subsequent analysis of this compound.

Sample Preparation and Extraction

The goal of this step is to efficiently extract fumonisins from the solid sample matrix into a liquid phase.

-

Reagents and Materials:

-

Methanol (LC Grade)

-

Acetonitrile (LC Grade)

-

Deionized Water

-

Phosphate-Buffered Saline (PBS), pH 7.0

-

Extraction Solvent: Acetonitrile/Methanol/Water (25:25:50, v/v/v) or Methanol/Water (8:2, v/v)

-

High-speed blender

-

Centrifuge and centrifuge tubes

-

Fluted filter paper

-

-

Protocol:

-

Obtain a representative sample and grind it to a fine powder.

-

Weigh 20-50 g of the ground sample into a blender jar.

-

Add 50-100 mL of the chosen extraction solvent.

-

Blend at high speed for 2-3 minutes.[5]

-

Centrifuge the extract at 4000 rpm for 10 minutes or filter through fluted filter paper to separate the solid particles.[1][8]

-

Transfer a known volume (e.g., 10 mL) of the filtered extract to a clean vessel.

-

Dilute the extract with PBS (e.g., add 40 mL of PBS to 10 mL of extract) and mix well.[8]

-

Filter the diluted extract through a glass microfiber filter. The filtrate is now ready for immunoaffinity column cleanup.

-

Immunoaffinity Column Cleanup

This is the core purification step. It is crucial to maintain a slow and steady flow rate for optimal binding.

-

Reagents and Materials:

-

Fumonisin-specific immunoaffinity columns

-

Methanol (LC Grade), 100%

-

Deionized Water

-

Washing Solution: Phosphate-Buffered Saline (PBS)

-

Elution Solvent: Methanol or Methanol with 2% Acetic Acid

-

Collection vials

-

Vacuum manifold or syringe pump (optional, for controlling flow rate)

-

-

Protocol:

-

Allow the immunoaffinity column to reach room temperature before use.

-

Remove the top cap and place the column on a stand or vacuum manifold.

-

Pass 2 mL of PBS through the column to equilibrate it. Do not allow the column to go dry.

-

Load the filtered and diluted sample extract onto the column at a slow flow rate (approximately 1-2 drops per second).

-

Wash the column with 10 mL of PBS to remove any unbound matrix components. Pass air through the column to dry the column bed.

-

Place a clean collection vial under the column.

-

Elute the bound fumonisins by adding the elution solvent. A common protocol is to add 1.5 - 3 mL of methanol.[4][8] Some methods suggest a two-step elution with methanol followed by water.[7]

-

Allow the eluent to remain in contact with the column for a few minutes to ensure complete disruption of the antibody-toxin binding before allowing it to flow into the collection vial.

-

The collected eluate contains the purified this compound (and other fumonisins).

-

Post-Cleanup Processing and Analysis

The purified eluate is prepared for injection into the analytical instrument.

-

For HPLC-FLD Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.[8]

-

Reconstitute the residue in a known volume (e.g., 200 µL) of acetonitrile/water (50:50, v/v).[8]

-

Derivatize the fumonisins with o-phthaldialdehyde (OPA) reagent to make them fluorescent.[11] This step is crucial for sensitive fluorescence detection.

-

Inject the derivatized solution into the HPLC-FLD system.

-

-

For LC-MS/MS Analysis:

-

The eluate can often be directly injected into the LC-MS/MS system.[7]

-

Alternatively, the eluate can be evaporated and reconstituted in the initial mobile phase for improved chromatographic peak shape.

-

Visual Representations

The following diagrams illustrate the key workflows and relationships in this compound purification.

Caption: Experimental workflow for this compound purification.

Caption: Logical relationship of the immunoaffinity cleanup process.

References

- 1. Visual Non-Instrumental On-Site Detection of Fumonisin B1, B2, and B3 in Cereal Samples Using a Clean-Up Combined with Gel-Based Immunoaffinity Test Column Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IAC for Fumonisins B1,B2,B3 (FUM) - redantelopetech.com [redantelopetech.com]

- 3. FUMONIPREP® Unlocking your solution to accurate fumonisin detection. [food.r-biopharm.com]

- 4. perlan.com.pl [perlan.com.pl]

- 5. aokin.de [aokin.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jfda-online.com [jfda-online.com]

- 9. Determination of Fumonisins B1 and B2 in Food Matrices: Optimisation of a Liquid Chromatographic Method with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. scispace.com [scispace.com]

Application Note: Hochsensitive Quantifizierung von Fumonisin B2 mittels HPLC-FLD nach Derivatisierung mit o-Phthaldialdehyd

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieses Anwendungsmerkblatt beschreibt eine detaillierte Methode zur Quantifizierung von Fumonisin B2 (FB2) in verschiedenen Matrices. Fumonisinen, Mykotoxinen, die von Fusarium-Pilzen produziert werden, fehlt es an systemeigener Fluoreszenz, was ihren direkten Nachweis mittels Fluoreszenzdetektion erschwert.[1][2][3] Um diese Einschränkung zu überwinden, wird eine Vorsäulenderivatisierung mit o-Phthaldialdehyd (OPA) in Gegenwart von 2-Mercaptoethanol (2-ME) durchgeführt.[4][5] Diese Reaktion führt zur Bildung hochfluoreszierender Isoindol-Derivate, die eine empfindliche und selektive Quantifizierung mittels Hochleistungsflüssigkeitschromatographie mit Fluoreszenzdetektion (HPLC-FLD) ermöglichen.[1][6] Die hier beschriebene Methode ist robust, empfindlich und für die Routineanalyse von FB2 in Forschungs- und Qualitätskontrolllaboren geeignet.

Einleitung